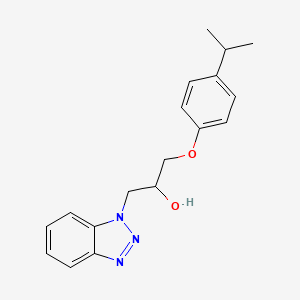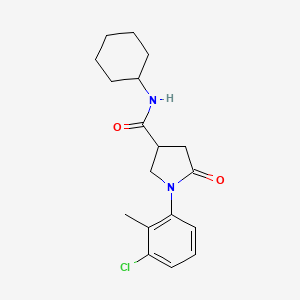
1-(1H-1,2,3-benzotriazol-1-yl)-3-(4-isopropylphenoxy)-2-propanol
Vue d'ensemble
Description
1-(1H-1,2,3-benzotriazol-1-yl)-3-(4-isopropylphenoxy)-2-propanol, also known as Tinuvin 327, is a widely used ultraviolet (UV) light stabilizer in various industries. It is a chemical compound that helps to protect materials from UV radiation and prolong their lifespan.
Mécanisme D'action
1-(1H-1,2,3-benzotriazol-1-yl)-3-(4-isopropylphenoxy)-2-propanol 327 works by absorbing UV radiation and converting it into less harmful energy. It does this by forming a stable complex with the UV radiation, which prevents it from reacting with the material being protected. This process is known as photo-stabilization and helps to prevent the degradation of materials caused by exposure to UV radiation.
Biochemical and Physiological Effects:
This compound 327 has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is not toxic to humans or animals at low concentrations. It is also not known to cause any adverse health effects when used as directed.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1H-1,2,3-benzotriazol-1-yl)-3-(4-isopropylphenoxy)-2-propanol 327 is a useful tool in lab experiments that involve UV radiation. It can be used to protect materials from UV damage and prevent degradation caused by exposure to UV radiation. However, it is important to note that this compound 327 is not a universal UV stabilizer and may not be effective in all situations. Its effectiveness can be affected by factors such as the type of material being protected, the intensity and duration of UV radiation, and the concentration of this compound 327 used.
Orientations Futures
There are several future directions for research on 1-(1H-1,2,3-benzotriazol-1-yl)-3-(4-isopropylphenoxy)-2-propanol 327. One area of interest is the development of more effective UV stabilizers that can protect materials from a wider range of UV radiation. Another area of research is the investigation of the long-term effects of this compound 327 on the environment and human health. Additionally, research is needed to determine the optimal concentration and application methods of this compound 327 in various industries to maximize its effectiveness.
Applications De Recherche Scientifique
1-(1H-1,2,3-benzotriazol-1-yl)-3-(4-isopropylphenoxy)-2-propanol 327 has been extensively studied for its UV light stabilizing properties in various industries, including plastics, coatings, and textiles. It is commonly used in the production of automotive parts, construction materials, and outdoor furniture to prevent degradation caused by UV radiation. This compound 327 is also used in the preservation of historical artifacts and artworks that are susceptible to UV damage.
Propriétés
IUPAC Name |
1-(benzotriazol-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13(2)14-7-9-16(10-8-14)23-12-15(22)11-21-18-6-4-3-5-17(18)19-20-21/h3-10,13,15,22H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEOKHTZCSEUTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-dimethylphenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3987139.png)
![4-{3-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3987144.png)
![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol](/img/structure/B3987152.png)

![5-(4-ethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3987163.png)
![methyl 2-[2-(2,3-dimethoxyphenyl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3987168.png)
![5-benzoyl-6-[5-(4-chlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone](/img/structure/B3987175.png)
![4-{2-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3987186.png)
![5-(3-methoxyphenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B3987194.png)
![2-(2,4-dichlorophenoxy)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B3987202.png)
![2-(2,4-dichlorophenoxy)-N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B3987207.png)
![2-{3-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl}-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3987220.png)

